N-(Ethoxycarbonyl)aziridine

Übersicht

Beschreibung

N-(Ethoxycarbonyl)aziridine, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-(Ethoxycarbonyl)aziridine is a synthetic compound that has been used in the field of organic chemistry for the synthesis of various complex molecules Aziridines, in general, are known to be highly reactive due to their ring strain, making them useful in various chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with other reactants in a chemical reaction. Aziridines are known to undergo ring-opening reactions, which are often nucleophilic in nature . This means that a nucleophile, a species that donates an electron pair, attacks the aziridine ring, causing it to open and form a new bond . This property is fundamental to the utility of aziridines in synthetic chemistry.

Biochemical Pathways

For instance, aziridines have been found to be key intermediates in the biosynthesis of certain antibiotics . They are also involved in the formation of various heterocycles of pharmaceutical interest .

Result of Action

The result of this compound’s action is the formation of new chemical bonds and structures. In the context of synthetic chemistry, this can lead to the creation of complex molecules with potential pharmaceutical applications . .

Biologische Aktivität

N-(Ethoxycarbonyl)aziridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its three-membered ring structure, which contributes to its reactivity and potential therapeutic applications. Recent studies have highlighted its antibacterial, antitumor, and enzyme inhibitory properties, making it a subject of interest for further research.

Antibacterial Activity

This compound and its derivatives have demonstrated significant antibacterial properties. A study screening various aziridine derivatives found that certain compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from aziridines showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 3f | S. aureus | 8–16 | Strong |

| 3a | S. aureus | 16–32 | Moderate |

| 3b | E. coli | 32 | Moderate |

| 3c | S. epidermidis | 16 | Strong |

These findings indicate that this compound derivatives can serve as effective antibacterial agents, particularly against resistant strains.

Antitumor Activity

The antitumor potential of this compound has also been investigated. Aziridines are known for their alkylating properties, which can lead to DNA damage in cancer cells. For example, compounds like Imexon, which contain aziridine moieties, have shown efficacy in treating multiple myeloma by inducing oxidative stress and apoptosis in cancer cells . The mechanism involves the disruption of cellular thiols and the subsequent activation of apoptotic pathways.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Imexon | HeLa | 10 | ROS Induction |

| 3f | L929 (Fibroblast) | 15 | Alkylation of DNA |

| 3a | Human Tumor Cells | 20 | Apoptosis via caspase activation |

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Research has shown that aziridine derivatives can inhibit various proteases, including the main protease of SARS-CoV. A specific aziridinyl peptide demonstrated up to 75% inhibition of the viral protease in vitro, suggesting potential therapeutic applications in antiviral drug development .

Table 3: Inhibition of SARS-CoV Main Protease by Aziridine Derivatives

| Compound | Inhibition (%) at 100 µM |

|---|---|

| Aziridinyl Peptide (2c) | 75 |

| Aziridine-2-carboxylate (4l) | 48 |

Case Study 1: Antibacterial Efficacy Against MRSA

In a clinical setting, several this compound derivatives were tested against clinical isolates of MRSA. The study revealed that certain derivatives outperformed traditional antibiotics like ampicillin and streptomycin, with significant bactericidal effects observed at low concentrations .

Case Study 2: Antitumor Mechanism Exploration

A study exploring the mechanism of action for Imexon revealed that its efficacy against human myeloma cells was linked to its ability to disrupt redox balance within cells, leading to increased levels of reactive oxygen species (ROS). This resulted in mitochondrial swelling and subsequent activation of apoptotic pathways .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

N-(Ethoxycarbonyl)aziridine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various transformations that can lead to the formation of biologically relevant compounds.

1.1. Synthesis of Nitrogen-Containing Compounds

Aziridines, including this compound, are valuable intermediates for synthesizing nitrogen-containing compounds. They can undergo ring-opening reactions to produce amines, which are essential in pharmaceuticals and agrochemicals. Recent studies have demonstrated the utility of aziridines in generating enantiopure compounds through regioselective reactions, enhancing their applicability in drug development .

1.2. Aziridinium Ions

The generation of aziridinium ions from this compound has been explored extensively. These ions can be activated to react with various nucleophiles, facilitating the synthesis of complex molecules such as alkaloids and aza-sugars . For example, the use of trimethylsilyl iodide (TMSI) has proven effective in forming aziridinium ions that subsequently undergo nucleophilic attack to yield valuable products .

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry due to its biological activity.

2.1. Antibacterial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, a study on D-galactal-derived this compound revealed moderate to good growth inhibitory activity against various bacterial strains, comparable to established antibiotics like tetracycline and ciprofloxacin . This suggests potential applications in developing new antibacterial agents.

2.2. Anticancer Potential

The synthesis of aziridine-thiourea derivatives has been linked to promising anticancer activity against human tumor cell lines . These derivatives are being investigated for their ability to selectively target cancer cells while minimizing toxicity to normal cells.

Material Science Applications

This compound is also being explored for applications in material science, particularly in the development of polymers and coatings.

3.1. Polymerization Reactions

Aziridines can act as monomers in polymerization reactions, leading to the formation of novel materials with unique properties. The incorporation of this compound into polymer chains can enhance mechanical strength and chemical resistance, making it suitable for various industrial applications .

Case Studies and Research Findings

Eigenschaften

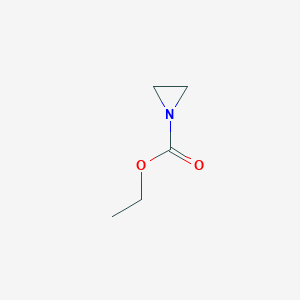

IUPAC Name |

ethyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPDSKXOTDLPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217405 | |

| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-51-2 | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl aziridinylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T577P56NRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(Ethoxycarbonyl)aziridine derivatives useful for synthesizing amino acids?

A: this compound derivatives are valuable building blocks for synthesizing both α- and β-amino acids due to the reactivity of the aziridine ring. [, ] The strained three-membered ring can be opened regioselectively by various nucleophiles, including metal halides. [, ] This ring-opening reaction allows for the introduction of different substituents, leading to diverse amino acid structures.

Q2: Can you give an example of how regioselectivity is controlled in the reactions of this compound derivatives?

A: Research has shown that using different metal halides can influence the regioselectivity of the ring-opening reaction. [] For instance, reacting a 3-substituted N-Ethoxycarbonyl aziridine-2-carboxylate with titanium tetrachloride (TiCl4) favors nucleophilic attack at the more sterically hindered carbon, yielding α-amino acid derivatives. [] Conversely, using tin tetrachloride (SnCl4) promotes attack at the less hindered carbon, leading to β-amino acid derivatives. []

Q3: Besides their use in amino acid synthesis, are there other applications of this compound derivatives being investigated?

A: Yes, researchers are exploring the use of N-Ethoxycarbonyl aziridine derivatives as intermediates in the synthesis of other complex molecules. For example, a stereoselective synthesis of a D-galactal-derived N-Ethoxycarbonyl aziridine has been reported. [] This new synthetic protocol expands the utility of glycal-derived N-activated vinyl aziridines, potentially opening doors to diverse carbohydrate-based molecules with various applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.